Ethyl alanine hydrochloride

描述

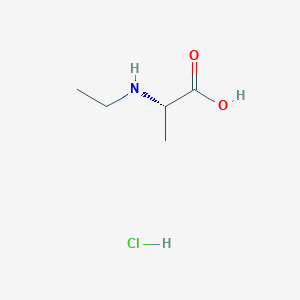

Ethyl alanine hydrochloride, chemically known as L-alanine ethyl ester hydrochloride (CAS: 1115-59-9), is an amino acid ester derivative where the carboxyl group of alanine is esterified with ethanol, and the amino group is protonated as a hydrochloride salt. Its molecular formula is C₅H₁₁NO₂·HCl, with a molecular weight of 153.61 g/mol . This compound is widely used in organic synthesis, particularly as a building block for peptides and pharmaceutical intermediates. Its hydrochloride form enhances solubility in polar solvents, facilitating reactions in coupling agents like DIC/OxymaPure systems .

属性

分子式 |

C5H12ClNO2 |

|---|---|

分子量 |

153.61 g/mol |

IUPAC 名称 |

(2S)-2-(ethylamino)propanoic acid;hydrochloride |

InChI |

InChI=1S/C5H11NO2.ClH/c1-3-6-4(2)5(7)8;/h4,6H,3H2,1-2H3,(H,7,8);1H/t4-;/m0./s1 |

InChI 键 |

AYJORTVGNUTUMD-WCCKRBBISA-N |

手性 SMILES |

CCN[C@@H](C)C(=O)O.Cl |

规范 SMILES |

CCNC(C)C(=O)O.Cl |

产品来源 |

United States |

科学研究应用

Pharmaceutical Development

Ethyl alanine hydrochloride serves as a crucial intermediate in synthesizing various pharmaceuticals. Its role in developing amino acid derivatives enhances drug efficacy and bioavailability.

- Key Applications :

- Peptide Synthesis : Used in the formation of peptides, which are essential for many biological functions and therapeutic applications.

- Drug Formulation : Acts as a stabilizer and solubilizer for poorly soluble drugs, improving their therapeutic effectiveness.

Biochemical Research

In biochemical studies, this compound is frequently utilized to explore protein synthesis and metabolic pathways. Its incorporation into experimental designs aids in understanding amino acid behavior in biological systems.

- Research Highlights :

Food Industry

In the food sector, this compound is employed as a flavor enhancer. Its ability to improve taste makes it attractive for manufacturers aiming to create more palatable food products.

- Applications :

- Enhances the sensory profile of processed foods.

- Used in formulations to mask undesirable flavors.

Cosmetic Formulations

The moisturizing properties of this compound make it a valuable ingredient in skincare products. It is often included in formulations aimed at improving skin hydration and overall skin health.

- Benefits :

- Provides hydration by enhancing moisture retention in the skin.

- Contributes to the formulation of creams and lotions targeting dry skin conditions.

Animal Nutrition

In animal feed, this compound is added to promote growth and improve health outcomes in livestock. This application addresses the needs of producers seeking to enhance feed efficiency and animal well-being.

- Key Points :

- Supports muscle development and overall health in animals.

- Enhances feed conversion ratios, leading to more efficient production.

- Pharmaceutical Development : A study demonstrated that this compound derivatives improved the solubility of hydrophobic drugs, leading to enhanced bioavailability in formulations .

- Biochemical Research : Research involving grafted hydroxyapatite showed that this compound significantly increased cell adhesion and protein adsorption compared to non-grafted controls, highlighting its potential for use in tissue engineering .

- Animal Nutrition : A trial involving livestock indicated that the addition of this compound to feed resulted in improved weight gain and feed efficiency, suggesting its effectiveness as a nutritional supplement .

相似化合物的比较

D-Alanine Ethyl Ester Hydrochloride (CAS: 6331-09-5)

- Structural Difference: The D-configuration of the amino group, making it a stereoisomer of the L-form.

- Applications : Used in chiral synthesis and studies of enzyme stereoselectivity.

- Synthesis: Similar methods as the L-form but starting from D-alanine. No yield data provided in the evidence.

- Key Distinction : Biological activity may differ due to enantiomer-specific interactions .

β-Alanine Ethyl Ester Hydrochloride (CAS: 4244-84-2)

- Structural Difference: The amino group is attached to the β-carbon (C3) instead of the α-carbon (C2).

- Applications: Enzymatic studies: Exhibits higher activity (e.g., in L-carnosine synthase assays) compared to β-alanine-amide substrates . Anticancer drug synthesis: Serves as a precursor for acridinyl derivatives .

- Key Distinction : The β-position alters metabolic pathways and reactivity in peptide coupling .

Ethyl Sarcosinate Hydrochloride (CAS: 52605-49-9)

- Structural Difference : Derived from sarcosine (N-methyl glycine), with a methyl group on the nitrogen.

- Applications: Limited evidence, but likely used in specialty peptide synthesis where N-methylation is required.

- Key Distinction : The N-methyl group reduces hydrogen-bonding capacity, affecting solubility and conformational flexibility .

Methyl Alanine Ester Hydrochloride

- Structural Difference : Methyl ester instead of ethyl ester.

- Applications : Used in S-triazine dipeptide synthesis for anticancer agents .

- Key Distinction : Ethyl esters generally offer better solubility in organic solvents and slower hydrolysis rates compared to methyl esters, influencing reaction efficiency .

Data Table: Comparative Properties of this compound and Analogs

Research Findings and Functional Insights

Enzymatic Reactivity

- β-Alanine ethyl ester HCl shows ~2× higher activity in L-carnosine synthase assays compared to β-alanine-amide, attributed to the ethyl group’s balance of hydrophobicity and steric effects .

Industrial Relevance

- Ethyl esters are preferred in large-scale synthesis for their cost-effectiveness and compatibility with coupling agents like DIC/OxymaPure .

准备方法

Reaction Mechanism

The synthesis begins with the suspension of L-alanine in anhydrous ethanol. Introducing hydrogen chloride gas facilitates the protonation of the amino group, enhancing the solubility of L-alanine in the ethanol medium. The protonated amino group stabilizes the intermediate, allowing nucleophilic attack by ethanol at the carboxyl carbon. Subsequent elimination of water generates the ethyl ester, while the hydrochloride salt precipitates upon concentration and cooling.

The overall reaction is summarized as:

Procedure Details

Reactants and Conditions

-

L-Alanine : 100 g (1.12 mol)

-

Ethanol : 800 mL (anhydrous)

-

HCl Gas : Bubbled until saturation

-

Temperature : Reflux at 78°C for 2 hours

-

Workup : Vacuum concentration followed by recrystallization from ethanol-diethyl ether

Steps

-

L-Alanine is suspended in anhydrous ethanol in a reflux apparatus.

-

HCl gas is introduced to saturate the mixture, forming a clear solution.

-

The solution is refluxed for 2 hours to ensure complete esterification.

-

Post-reflux, the mixture is concentrated under reduced pressure to remove excess ethanol and HCl.

-

The crude product is recrystallized from a 1:1 ethanol-diethyl ether mixture, yielding white crystalline solids.

Yield : 98% (168.2 g from 100 g L-alanine).

Characterization and Analytical Data

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure and purity of this compound:

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 153.61 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 168–170°C (decomposes) |

| Solubility | Soluble in water, ethanol |

Comparative Analysis of Industrial Practices

While the HCl gas-mediated method dominates industrial production, alternative approaches have been explored for niche applications:

Azeotropic Esterification

A patent (CN1470503A) describes a one-pot synthesis using benzene as a dehydrating agent for esterifying α-alanine with ethanol and oxalic acid. Although this method avoids gaseous HCl, it introduces complexities such as prolonged reaction times (60 hours) and the use of toxic benzene. The yield and purity remain inferior to the HCl gas method, making it less favorable for large-scale production.

Enzymatic Catalysis

Emerging techniques employ lipases or esterases to catalyze the esterification under mild conditions. However, these methods face challenges in scalability and cost-effectiveness compared to traditional chemical synthesis.

Applications and Implications

This compound’s primary applications include:

-

Pharmaceuticals : Precursor for antitumor agents and peptide synthesis.

-

Food Industry : Flavor enhancer in processed foods.

-

Research : Chiral building block in asymmetric synthesis.

The high yield (98%) and simplicity of the HCl gas method make it the gold standard for commercial and laboratory-scale production .

常见问题

Q. What are the established synthetic routes for ethyl alanine hydrochloride, and how can reaction conditions be optimized for high yield?

this compound is typically synthesized via esterification of alanine with ethanol in the presence of hydrochloric acid. A common method involves reacting β-alanine with ethanol under acidic conditions, as described for analogous compounds like β-alanine ethyl ester hydrochloride (CAS 4244-84-2) . Optimization includes controlling temperature (e.g., reflux) and stoichiometric ratios. For example, using thionyl chloride (SOCl₂) as a catalyst in anhydrous ethanol can enhance esterification efficiency, yielding >90% in some protocols . Purity is confirmed via titration or NMR to ensure minimal by-products.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can verify the esterification of the carboxyl group and the presence of the ethyl moiety. Peaks for the ethyl group typically appear at ~1.2 ppm (triplet, CH₃) and ~4.1 ppm (quartet, CH₂) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (210–220 nm) assesses purity. Mobile phases often combine water and acetonitrile with 0.1% trifluoroacetic acid to improve resolution .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms molecular weight (e.g., m/z 153.61 for C₅H₁₁NO₂·HCl) .

Advanced Research Questions

Q. How does this compound modulate enzymatic activity in amino acid metabolism studies?

this compound derivatives, such as β-chloro-L-alanine hydrochloride, act as competitive inhibitors of alanine aminotransferase (ALT) by mimicking the substrate structure . Researchers can use it to study metabolic flux in pathways like gluconeogenesis. For example, pre-incubating cell lysates with 10 mM this compound reduces ALT activity by >70%, enabling quantification of pathway bottlenecks. Dose-response curves and kinetic assays (e.g., Lineweaver-Burk plots) are critical to determine inhibition constants (Kᵢ) .

Q. What experimental challenges arise when using this compound in peptide synthesis, and how can they be mitigated?

- Hydrolysis Sensitivity: The ester group is prone to hydrolysis in aqueous buffers. Use anhydrous solvents (e.g., DMF) and low temperatures (0–5°C) during coupling reactions .

- By-Product Formation: During solid-phase synthesis, incomplete deprotection of the ethyl ester can occur. Optimize reaction times (e.g., 2–4 hours for HATU-mediated couplings) and monitor via LC-MS .

- Crystallization Issues: The hydrochloride salt is hygroscopic. Lyophilize the compound under vacuum with desiccants (e.g., P₂O₅) to improve stability .

Q. How can researchers resolve contradictions in data when this compound exhibits off-target effects in cellular assays?

- Control Experiments: Include analogs like β-alanine ethyl ester (without HCl) to isolate the impact of the hydrochloride counterion.

- Transcriptomic Profiling: RNA-seq can identify unintended gene expression changes (e.g., stress-response pathways) caused by non-specific inhibition .

- Isozyme-Specific Assays: Test against purified ALT isoforms (e.g., ALT1 vs. ALT2) to clarify selectivity, as seen in studies with β-chloro-L-alanine derivatives .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。